2-amino-N,N-diethylpropanamide
Overview
Description
2-amino-N,N-diethylpropanamide is a useful research compound. Its molecular formula is C7H16N2O and its molecular weight is 144.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
DNA Binding Polyamides Synthesis
The compound 2-amino-N,N-diethylpropanamide is an important building block in the synthesis of DNA binding polyamides. These polyamides show an affinity and specificity for DNA that is comparable to natural DNA binding proteins, making them significant in genetic research and drug development. A study by Wurtz et al. (2001) optimized the Fmoc solid phase synthesis of such polyamides, demonstrating the utility of components like this compound in this process.
Antimalarial Pharmacophores
Another research application of this compound derivatives is in the development of novel antimalarial pharmacophores. A study conducted by D’hooghe et al. (2011) focused on the synthesis of 2-(aminomethyl)aziridines, which were converted to 1,2,3-triaminopropanes, revealing their potential as new antimalarial pharmacophores.
Computational Peptidology
In computational peptidology, this compound derivatives are analyzed for their reactivity and potential in drug design. The study by Flores-Holguín et al. (2019) focused on a group of antifungal tripeptides, showcasing the utility of these derivatives in computational models to predict bioactivity scores and reactivity descriptors.
Development of Anticancer Agents
The development of functionalized amino acid derivatives, including those related to this compound, is a significant area of research in anticancer drug development. A study by Kumar et al. (2009) demonstrated the synthesis of various amino acid derivatives and their evaluation against human cancer cell lines, highlighting the potential of these compounds in cancer treatment.
Green Alternatives in Metalworking
This compound derivatives have been explored as green alternatives to conventional amino alcohols in metalworking fluids. The research by Seddig et al. (2022) focuses on the use of such derivatives as functional, nonvolatile, and chemically stable alkaline additives, demonstrating their applicability in reducing environmental impact in industrial processes.
Metal Complex Speciation
The study of metal complex speciation involving this compound derivatives is crucial for understanding chemical interactions in various solutions. Duarte et al. (2013) investigated the chemical speciation of vanadium complexes with this compound derivatives, providing insights into the thermodynamic and structural properties of these complexes.
Properties
IUPAC Name |
2-amino-N,N-diethylpropanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-4-9(5-2)7(10)6(3)8/h6H,4-5,8H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPULXIOEMWFQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.